molecular formula C7H11IN4 B13925497 N4-ethyl-5-iodo-6-methylpyrimidine-2,4-diamine

N4-ethyl-5-iodo-6-methylpyrimidine-2,4-diamine

Cat. No.: B13925497
M. Wt: 278.09 g/mol
InChI Key: WCLWVEOGITXIJL-UHFFFAOYSA-N
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Description

N4-ethyl-5-iodo-6-methylpyrimidine-2,4-diamine is a chemical compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are key components in various biological processes. This compound is characterized by the presence of an ethyl group at the N4 position, an iodine atom at the 5th position, and a methyl group at the 6th position of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-ethyl-5-iodo-6-methylpyrimidine-2,4-diamine typically involves multi-step organic reactionsThe reaction conditions often require the use of iodine and a suitable oxidizing agent for the iodination step, followed by alkylation using ethyl halides under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents that can be recycled and reused is also common in industrial settings to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions

N4-ethyl-5-iodo-6-methylpyrimidine-2,4-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

N4-ethyl-5-iodo-6-methylpyrimidine-2,4-diamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N4-ethyl-5-iodo-6-methylpyrimidine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N4-ethyl-5-iodo-6-methylpyrimidine-2,4-diamine is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the iodine atom makes it suitable for certain types of reactions and applications that other similar compounds may not be able to perform .

Properties

Molecular Formula

C7H11IN4

Molecular Weight

278.09 g/mol

IUPAC Name

4-N-ethyl-5-iodo-6-methylpyrimidine-2,4-diamine

InChI

InChI=1S/C7H11IN4/c1-3-10-6-5(8)4(2)11-7(9)12-6/h3H2,1-2H3,(H3,9,10,11,12)

InChI Key

WCLWVEOGITXIJL-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=NC(=C1I)C)N

Origin of Product

United States

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